molecular formula C14H17N3O4 B12175847 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B12175847
M. Wt: 291.30 g/mol
InChI Key: YYRMQGODFOLIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. The starting materials often include 2,4-dioxo-1,3-diazaspiro[4.4]nonane and furan-2-ylmethylamine. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid
  • 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride
  • 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid

Uniqueness

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide is unique due to its spirocyclic structure and the presence of both furan and acetamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H17N3O4/c18-11(15-8-10-4-3-7-21-10)9-17-12(19)14(16-13(17)20)5-1-2-6-14/h3-4,7H,1-2,5-6,8-9H2,(H,15,18)(H,16,20)

InChI Key

YYRMQGODFOLIOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3

solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.